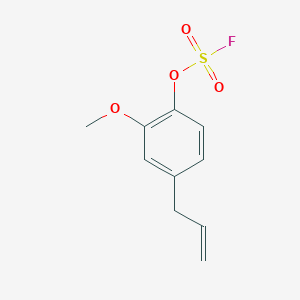
Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester typically involves the esterification of 2-methoxy-4-(2-propen-1-yl)phenol with fluorosulfuric acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing fluorosulfuric acid, which can then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Similar in structure but with a different ester group.
Benzoic acid, 4-Methoxy-, 4-[(6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]phenyl ester: Another structurally related compound.
Uniqueness
Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester is unique due to the presence of the fluorosulfuric acid ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H11FO4S |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-2-methoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11FO4S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3 |
Clé InChI |
GLIBTSCBHBMFMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
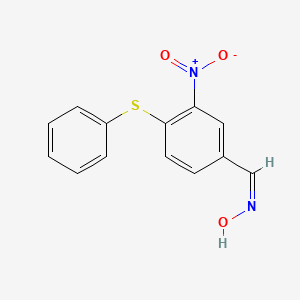
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
![2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)

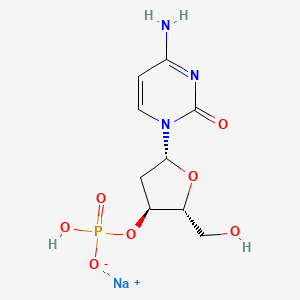
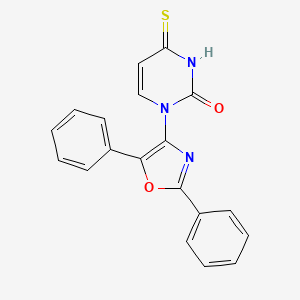
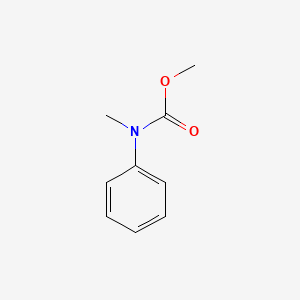
![N'-[(E)-(2-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B14111461.png)
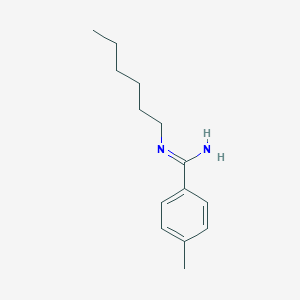
![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14111488.png)
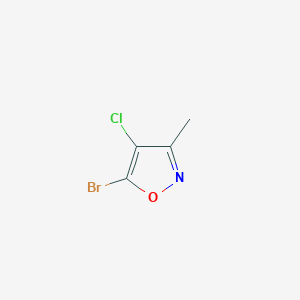
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
